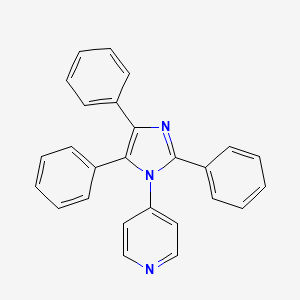![molecular formula C25H26N2O2 B12608212 N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide CAS No. 648902-32-3](/img/structure/B12608212.png)
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a piperidine ring, a biphenyl structure, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carboxamide can produce an amine.
Applications De Recherche Scientifique
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and biphenyl structure allow it to fit into binding sites, where it can modulate the activity of the target molecule. This modulation can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyacetylfentanyl: Structurally related to fentanyl, this compound shares the piperidine ring and methoxy group but differs in its overall structure and pharmacological properties.
Tetrahydrofuranylfentanyl: Another fentanyl analog with a similar piperidine ring but different substituents, leading to distinct biological activities.
Uniqueness
N-[4-Methoxy-3-(piperidin-4-yl)phenyl][1,1’-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl structure with a piperidine ring and a methoxy group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
648902-32-3 |
|---|---|
Formule moléculaire |
C25H26N2O2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
N-(4-methoxy-3-piperidin-4-ylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-12-11-22(17-23(24)20-13-15-26-16-14-20)27-25(28)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-12,17,20,26H,13-16H2,1H3,(H,27,28) |
Clé InChI |
KQPGPVTZLJRMCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[[[4-[4-(trifluoromethyl)phenoxy]phenoxy]acetyl]amino]-](/img/structure/B12608139.png)
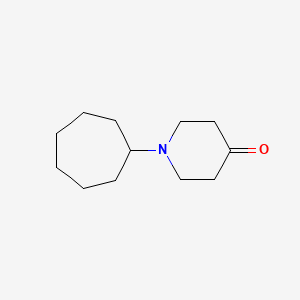
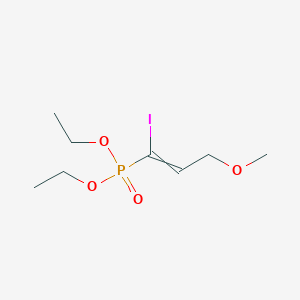
![1-Methyl-3,5-bis[(octadecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12608151.png)
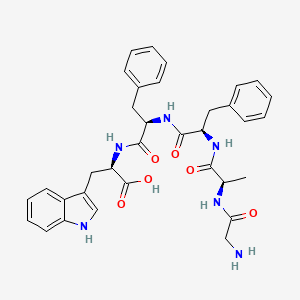
![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
![3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12608171.png)
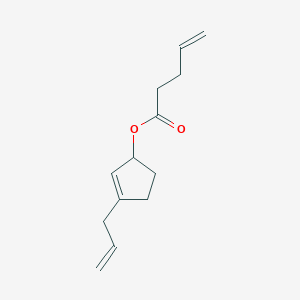
![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
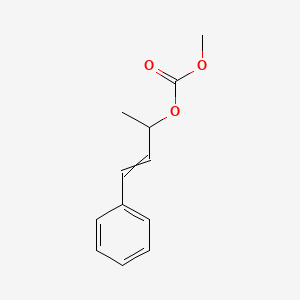
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
![2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid](/img/structure/B12608203.png)
